3-Methylbenzo(a)pyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

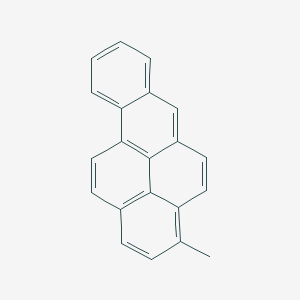

3-Methylbenzo(a)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C21H14 and its molecular weight is 266.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-MBP is a methylated derivative of benzo(a)pyrene, which is known for its carcinogenic properties. The molecular formula of 3-MBP is C21H14, and it features a complex fused ring structure that contributes to its stability and reactivity. Understanding the chemical behavior of 3-MBP is crucial for its applications in various fields.

Carcinogenicity Studies

3-MBP is primarily studied for its role as a carcinogen. Research has shown that it can induce tumors in laboratory animals when administered through various routes, including skin application and injection. For example, studies have demonstrated that subcutaneous injections of benzo(a)pyrene derivatives lead to the development of malignant tumors, highlighting the importance of 3-MBP in cancer research .

Toxicological Assessments

The toxicological profile of 3-MBP is critical for understanding its impact on human health and the environment. It has been used in studies assessing developmental toxicity and the mechanisms underlying its effects on cellular processes. For instance, research has indicated that exposure to 3-MBP can alter DNA methylation patterns, leading to changes in gene expression associated with cancer progression .

Environmental Monitoring

As a PAH, 3-MBP is commonly found in environmental samples due to its presence in combustion products. Studies have focused on the detection and quantification of 3-MBP in air, soil, and water samples to assess pollution levels and potential health risks . Its persistence in the environment makes it a target for regulatory monitoring.

Synthesis of Functional Materials

The unique properties of 3-MBP have led to its use in the synthesis of novel materials, such as metal-organic frameworks (MOFs). These materials leverage the aromatic nature of 3-MBP to enhance photophysical properties, making them suitable for applications in sensing and catalysis . The integration of 3-MBP into MOFs can improve their structural stability and functionality.

Organic Light-Emitting Diodes (OLEDs)

Research has explored the use of pyrene-based compounds, including derivatives like 3-MBP, in organic light-emitting diodes (OLEDs). The luminescent properties of these compounds are harnessed to create efficient light-emitting devices, which are pivotal in modern display technologies .

Case Study: Carcinogenic Effects in Animal Models

A notable study involving mice demonstrated that subcutaneous administration of benzo(a)pyrene induced significant tumor formation at the injection site. This study provided insights into the mechanisms by which PAHs like 3-MBP contribute to cancer development through DNA adduct formation and mutagenesis .

Case Study: Environmental Impact Assessment

In an environmental monitoring project, researchers measured levels of 3-MBP in urban air samples. The findings indicated a correlation between traffic emissions and increased concentrations of PAHs, including 3-MBP, underscoring the need for effective pollution control measures .

Propriétés

Numéro CAS |

16757-81-6 |

|---|---|

Formule moléculaire |

C21H14 |

Poids moléculaire |

266.3 g/mol |

Nom IUPAC |

3-methylbenzo[a]pyrene |

InChI |

InChI=1S/C21H14/c1-13-6-7-14-8-11-19-18-5-3-2-4-15(18)12-16-9-10-17(13)20(14)21(16)19/h2-12H,1H3 |

Clé InChI |

PIAGFISXZFTFAL-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C1)C=C5 |

SMILES canonique |

CC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C1)C=C5 |

Key on ui other cas no. |

16757-81-6 |

Synonymes |

3-Methylbenzo[a]pyrene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.